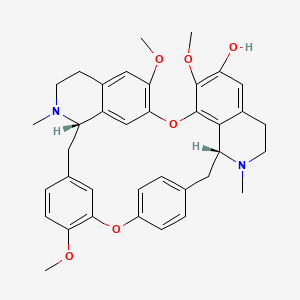

Gyrocarpine

Description

Structure

3D Structure

Properties

CAS No. |

102487-16-1 |

|---|---|

Molecular Formula |

C37H40N2O6 |

Molecular Weight |

608.7 g/mol |

IUPAC Name |

(1S,14R)-6,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-20-ol |

InChI |

InChI=1S/C37H40N2O6/c1-38-14-12-24-20-32(42-4)34-21-27(24)28(38)17-23-8-11-31(41-3)33(18-23)44-26-9-6-22(7-10-26)16-29-35-25(13-15-39(29)2)19-30(40)36(43-5)37(35)45-34/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29+/m0/s1 |

InChI Key |

VXPVPAHQYCJDTP-URLMMPGGSA-N |

SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)OC)OC)O |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=CC(=C(C=C7CCN6C)OC)O3)OC)OC)O |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)OC)OC)O |

Other CAS No. |

102487-16-1 |

Origin of Product |

United States |

Botanical Origin and Biogeographical Distribution of Gyrocarpine Producing Species

Primary Plant Sources and Taxonomical Delineation

The primary plant source from which Gyrocarpine has been identified is Gyrocarpus americanus Jacq. psu.edu. The genus Gyrocarpus is a small group of flowering plants characterized by a wide pantropical distribution wikipedia.orgkew.orgidtools.orgkew.org. This genus is taxonomically situated within the Hernandiaceae family, which belongs to the order Laurales wikipedia.orgwikipedia.orgmyspecies.infobritannica.combotanicohub.com. The Hernandiaceae family is a pantropical group comprising trees, shrubs, and some lianas britannica.com. It is divided into two subfamilies: Gyrocarpoideae and Hernandioideae wikipedia.org. While Gyrocarpus americanus is a confirmed source of this compound, other species within the Gyrocarpus genus and the broader Hernandiaceae family are also recognized for their rich phytochemical profiles, including various alkaloids and lignans (B1203133) doc-developpement-durable.orgresearchgate.net. Gyrocarpus asiaticus Willd., another species within the genus, is also noted for its significant phytochemical content, including alkaloids, terpenoids, tannins, flavonoids, saponins, glycosides, steroids, and phenols, identified through GC-MS analysis wikipedia.orgresearchgate.netresearchgate.net.

Global and Regional Distribution Patterns of Relevant Botanical Genera

The genus Gyrocarpus exhibits a wide pantropical distribution, with species found across tropical and subtropical regions of the world wikipedia.orgkew.orgidtools.orgkew.org. Specifically, Gyrocarpus americanus has a broad geographical range. It is native to various regions including Central America, South America, tropical Africa, Madagascar, tropical Asia, northern Australia, and numerous islands in the Pacific Ocean kew.orgsanbi.org. Subspecies like Gyrocarpus americanus subsp. africanus are found in southern Africa (Limpopo Province), Namibia, Zimbabwe, and extend northwards to Tanzania, Kenya, and Eritrea sanbi.org. Other species within the genus are distributed across Africa, Mexico, and Central and North America wikipedia.org.

The broader Hernandiaceae family is predominantly found in tropical and subtropical regions globally, with some species extending into temperate zones idtools.orgwikipedia.orgmyspecies.infobritannica.combotanicohub.com. These plants typically inhabit laurel forests, cloud forests, rainforests, savannas, mangrove swamps, and coastal forests, often found from sea level up to altitudes exceeding 2000 meters wikipedia.orgmyspecies.infobotanicohub.com.

Phytochemical Profiling of this compound-Yielding Plant Extracts

Phytochemical investigations of plants within the Gyrocarpus genus, particularly Gyrocarpus americanus, have revealed a diverse array of chemical constituents. Extracts from Gyrocarpus asiaticus, for instance, have been analyzed using Gas Chromatography-Mass Spectrometry (GC-MS), identifying a multitude of compounds. These include various fatty acids, alcohols, esters, and other organic molecules such as Alpha-toluenephosphoric acid, 1,2-Benzenedicarboxylic acid diethyl ester, n-Tetradecanoic acid, Eicosen-1-ol, N-Tridecoic acid, Phytyl eicosanoate, Pentadecane carboxylic acid, Heptadecanoic acid, 9-Octadecenoic acid, Octadecanoic acid, Doxepin, Rotenone, Vitamin D3, Vitamin D2, Beta carotene, Calcifediol, Vitamin E, Amoxapine, and Cholesteone wikipedia.orgdntb.gov.ua. Preliminary phytochemical screening of these extracts also indicates the presence of major classes of secondary metabolites, including alkaloids, terpenoids, tannins, flavonoids, saponins, glycosides, steroids, and phenols wikipedia.orgdoc-developpement-durable.orgresearchgate.netinnovareacademics.in.

This compound itself is classified as a bisbenzylisoquinoline alkaloid ebi.ac.uk. It has been isolated from the leaves of Gyrocarpus americanus psu.edu. Research has identified related seco-bis-benzylisoquinoline alkaloids, such as (+)-auroramine and (+)-maroumine, from the leaves of G. americanus researchgate.net. The chemical structure of this compound is noted for its complexity, featuring a unique polycyclic ring system ontosight.ai. Other alkaloids, including (+)-Ovigerine, (+)-N-Methyl laurotetanine, (+)-Hernandaline, Obaberine, Daphnandrine, and Isotetrandrine, have also been isolated from various species within the Hernandiaceae family, highlighting the family's rich alkaloid content psu.edudoc-developpement-durable.orguodiyala.edu.iq.

Biosynthetic Pathways and Enzymology of Gyrocarpine

Proposed Precursor Incorporation and Intermediary Metabolism

The proposed biosynthetic pathway to gyrocarpine begins with the condensation of two tyrosine derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). This reaction, catalyzed by norcoclaurine synthase (NCS), forms (S)-norcoclaurine, the first committed intermediate in BIA biosynthesis. A series of subsequent hydroxylation and methylation reactions, catalyzed by cytochrome P450 monooxygenases and O-methyltransferases (OMTs) respectively, convert (S)-norcoclaurine to the pivotal branch-point intermediate, (S)-reticuline.

From (S)-reticuline, the pathway to aporphine (B1220529) alkaloids diverges. The formation of the characteristic aporphine scaffold is achieved through intramolecular oxidative coupling of (S)-reticuline. This crucial step is catalyzed by a specific type of cytochrome P450 enzyme. nih.gov For many aporphine alkaloids, this cyclization results in the formation of (S)-corytuberine. nih.gov Subsequent enzymatic modifications, including N-methylation and further O-methylation, are then required to produce the final structure of this compound. The proposed sequence of intermediary metabolites leading to this compound from (S)-reticuline is outlined below.

Table 1: Proposed Intermediary Metabolites in this compound Biosynthesis

| Precursor/Intermediate | Description |

| L-Tyrosine | The primary amino acid precursor for the entire benzylisoquinoline alkaloid pathway. |

| Dopamine | A tyrosine-derived intermediate that forms the isoquinoline (B145761) portion of the BIA skeleton. |

| 4-Hydroxyphenylacetaldehyde (4-HPAA) | A tyrosine-derived intermediate that forms the benzyl (B1604629) portion of the BIA skeleton. |

| (S)-Norcoclaurine | The product of the condensation of dopamine and 4-HPAA, representing the basic BIA scaffold. |

| (S)-Reticuline | A key branch-point intermediate in BIA biosynthesis, from which numerous alkaloid subclasses, including aporphines, are derived. plos.org |

| (S)-Corytuberine | A proaporphine intermediate formed by the intramolecular cyclization of (S)-reticuline. nih.gov |

| N-methylcorytuberine | A potential intermediate following the N-methylation of corytuberine (B190840). |

| This compound | The final aporphine alkaloid product, likely formed after specific O-methylation of an N-methylated aporphine precursor. |

Note: The precise sequence of N- and O-methylation events following the formation of the aporphine core can vary between different plant species and for different aporphine alkaloids.

Enzymatic Transformations and Catalytic Mechanisms

The biosynthesis of this compound from (S)-reticuline is believed to involve several key enzymatic transformations, primarily catalyzed by cytochrome P450 monooxygenases and S-adenosyl-L-methionine (SAM)-dependent methyltransferases.

Cytochrome P450 Monooxygenases: A critical step in the formation of the aporphine ring system is the intramolecular C-C bond formation via oxidative coupling of (S)-reticuline. This reaction is catalyzed by a specific class of cytochrome P450 enzymes. For instance, corytuberine synthase (CYP80G2) has been identified as the enzyme that converts (S)-reticuline to (S)-corytuberine. nih.gov This enzyme facilitates the formation of a diradical intermediate from the phenolic rings of reticuline, which then cyclizes to form the aporphine core. wikipedia.org It is highly probable that a homologous enzyme is responsible for this transformation in this compound-producing plants.

N-Methyltransferases (NMTs): The nitrogen atom of the isoquinoline ring in the aporphine precursor is typically methylated by an N-methyltransferase. These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. The N-methylation can occur at different stages of the pathway, either before or after the formation of the aporphine scaffold. nih.gov

O-Methyltransferases (OMTs): The final structural tailoring of the aporphine skeleton to yield this compound involves the specific methylation of hydroxyl groups, a reaction catalyzed by O-methyltransferases. These enzymes also use SAM as the methyl donor. The regioselectivity of these OMTs is crucial in determining the final structure of the alkaloid. The specific OMTs responsible for the methylation pattern observed in this compound have not yet been characterized.

Table 2: Key Enzyme Families in the Proposed this compound Biosynthetic Pathway

| Enzyme Family | Catalytic Function | Proposed Substrate(s) | Proposed Product(s) |

| Cytochrome P450 (e.g., CYP80G2-like) | Intramolecular oxidative coupling to form the aporphine scaffold. nih.gov | (S)-Reticuline | (S)-Corytuberine |

| N-Methyltransferase (NMT) | N-methylation of the isoquinoline nitrogen. nih.gov | (S)-Reticuline or (S)-Corytuberine | Tembetarine or N-methylcorytuberine |

| O-Methyltransferase (OMT) | Regiospecific O-methylation of hydroxyl groups on the aporphine ring. | Aporphine intermediates | This compound |

Genetic Determinants of Biosynthetic Enzymes and Pathways

The enzymes involved in the biosynthesis of benzylisoquinoline alkaloids are encoded by specific genes that are often expressed in a tissue-specific and developmentally regulated manner. While the specific genes for this compound biosynthesis have not been isolated and characterized, knowledge from related pathways in other plants provides a framework for their potential identification.

Genes encoding the key enzymes in BIA biosynthesis, such as norcoclaurine synthase (NCS), cytochrome P450s, and various methyltransferases, have been identified in several plant species. These genes are often found to be co-expressed, suggesting a coordinated regulation of the biosynthetic pathway. The identification of these genes typically involves transcriptomic analysis of alkaloid-producing tissues, followed by functional characterization of candidate genes through heterologous expression and enzyme assays. It is anticipated that the genes encoding the enzymes for this compound biosynthesis would share sequence homology with their counterparts in other BIA-producing plants.

Comparative Biosynthesis with Related Benzylisoquinoline Alkaloids

The biosynthetic pathway leading to this compound shares its initial steps with a vast number of other benzylisoquinoline alkaloids. The pathway from L-tyrosine to (S)-reticuline is a common route for the formation of protoberberines (e.g., berberine), morphinans (e.g., morphine), and other aporphine alkaloids (e.g., magnoflorine (B1675912), glaucine). nih.govwikipedia.org

The diversification of these alkaloid structures occurs at and after the (S)-reticuline branch point. For example:

Protoberberine Alkaloids: The berberine (B55584) bridge enzyme (BBE) acts on (S)-reticuline to form the protoberberine skeleton.

Morphinan (B1239233) Alkaloids: A multi-step pathway involving the conversion of (S)-reticuline to (R)-reticuline, followed by the action of enzymes like salutaridine (B1681412) synthase, leads to the morphinan scaffold. plos.org

Other Aporphine Alkaloids: The specific cytochrome P450 that catalyzes the intramolecular cyclization of (S)-reticuline, along with the subsequent pattern of N- and O-methylation, determines the final aporphine alkaloid produced. For instance, the biosynthesis of magnoflorine involves the N-methylation of corytuberine. nih.gov

The biosynthesis of this compound is thus a variation on a common theme within BIA metabolism, where the evolution of specific tailoring enzymes, particularly cytochrome P450s and methyltransferases, has led to the production of a diverse array of chemical structures from a common precursor.

Chemical Synthesis and Derivatization Strategies for Gyrocarpine

Total Synthesis Approaches to Gyrocarpine

The total synthesis of complex natural products like this compound presents considerable challenges, requiring sophisticated strategies to assemble its intricate molecular architecture, particularly the diaryl ether linkage and the stereochemically rich tetrahydroisoquinoline (THIQ) units.

Retrosynthetic Analysis and Strategic Disconnections

A typical retrosynthetic strategy for this compound and related BBI alkaloids involves dissecting the molecule into simpler benzylisoquinoline (BI) precursors. The key disconnections commonly target:

Diaryl Ether Linkage: The C-O bond forming the diaryl ether linkage is a primary disconnection point. This disconnection leads to two benzylisoquinoline fragments, which can then be coupled. Common methods for forming this bond in the forward synthesis include Ullmann-type coupling reactions or biomimetic oxidative phenol (B47542) dimerization.

Tetrahydroisoquinoline (THIQ) Core: The THIQ moiety itself is often constructed via the Bischler-Napieralski reaction, which involves the cyclodehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline (B110456), followed by reduction to the THIQ. Retrosynthetically, this involves cleaving the C-N bond within the isoquinoline (B145761) ring system, leading back to a phenethylamine (B48288) derivative and a phenylacetic acid derivative.

Key Methodological Advances and Synthetic Challenges

Significant advancements in synthetic organic chemistry have enabled the efficient construction of BBI alkaloids. Key methodologies include:

Convergent and Modular Synthesis: Strategies that allow for the independent synthesis of the benzylisoquinoline units before their coupling are highly advantageous. Chemoenzymatic approaches have also been developed for the modular synthesis of various BBI alkaloids researchgate.netacs.org.

Diaryl Ether Bond Formation: The formation of the diaryl ether linkage is a critical step. Ullmann coupling, often mediated by copper catalysts, is a widely employed method for aryl-aryl ether formation researchgate.netacs.org. Biomimetic oxidative phenol dimerization offers an alternative pathway, mimicking proposed biosynthetic routes researchgate.net.

Tetrahydroisoquinoline Core Construction: The Bischler-Napieralski reaction remains a cornerstone for forming the isoquinoline skeleton. Subsequent reduction, often via catalytic hydrogenation or transfer hydrogenation, yields the THIQ ring.

Stereochemical Control: A major challenge in BBI synthesis is controlling the stereochemistry at multiple chiral centers, particularly within the THIQ units and at the biaryl ether linkage.

Stereoselective and Enantioselective Synthesis Methods

Given that many BBI alkaloids exhibit stereoisomer-dependent biological activity, enantioselective synthesis is paramount.

Enantioselective THIQ Synthesis: Methods such as Noyori asymmetric transfer hydrogenation have been successfully applied to construct the chiral tetrahydroisoquinoline core with high enantiopurity researchgate.netacs.org. This involves the asymmetric reduction of a 3,4-dihydroisoquinoline intermediate.

Diaryl Ether Linkage Stereochemistry: The formation of the diaryl ether bond can also lead to chiral centers, and controlling the relative stereochemistry between the two BI units is crucial for the final BBI structure.

The synthesis of related BBI alkaloids often involves preparing enantiopure benzylisoquinoline monomers and then coupling them. For instance, a typical route might involve the synthesis of amides from homoveratrylamine and phenylacetic acid derivatives, followed by phenol protection, cyclization, and subsequent coupling steps acs.org.

Table 1: Key Synthetic Steps and Yields in Bisbenzylisoquinoline Alkaloid Synthesis (Illustrative based on related compounds)

| Step/Reaction | Precursors/Reagents | Product(s) | Yield (%) | Notes |

| Amide Formation | Homoveratrylamine, Phenylacetic acid derivatives | Amides | 72–85 | EDC·HCl/HOBt coupling acs.org |

| Phenol Protection (e.g., Benzyl (B1604629) ether) | Phenols, Benzyl bromide | Protected phenols | 61–65 | Over two steps from specific precursors acs.org |

| Phenol Protection (e.g., PMB ether) | Phenol, PMB chloride | Protected phenol | 87 | acs.org |

| Diaryl Ether Formation (Ullmann Coupling) | Two Benzylisoquinoline units | Bisbenzylisoquinoline linkage | Varies | Key step for BBI assembly researchgate.netacs.org |

| Tetrahydroisoquinoline Core Formation | Phenethylamine derivative, Carbonyl compound | Isoquinoline intermediate | Varies | Bischler-Napieralski cyclization |

| Asymmetric Transfer Hydrogenation (Noyori) | Dihydroisoquinoline intermediate | Enantiopure Tetrahydroisoquinoline core | Varies | Crucial for enantioselective synthesis researchgate.netacs.org |

| Convergent Synthesis of BBI Alkaloids | Various Benzylisoquinoline units | BBI alkaloids (e.g., this compound analogues) | Varies | Modular and enantioselective approaches researchgate.netacs.org |

Synthesis of this compound Derivatives and Analogues

The synthesis of this compound derivatives and analogues is primarily driven by the desire to explore structure-activity relationships (SAR) and to identify compounds with improved or novel biological properties.

Design Principles for Structural Modification

The design of this compound analogues typically involves modifying specific regions of the parent molecule to probe their influence on biological activity. Key principles include:

Stereochemical Variation: Synthesizing diastereomers or enantiomers of this compound to assess the role of specific stereocenters in its activity acs.org.

Substitution Patterns: Introducing or altering substituents on the aromatic rings of the benzylisoquinoline units can modulate electronic properties, lipophilicity, and steric interactions with biological targets.

Linkage Modification: While the diaryl ether linkage is characteristic, exploring alternative linkages or modifying the positions of substituents around this linkage could yield novel properties.

These modifications are guided by SAR studies, which aim to correlate specific structural features with observed biological effects.

Synthetic Methodologies for Derivative Library Construction

The methodologies developed for the total synthesis of this compound serve as a foundation for creating derivative libraries.

Varying Starting Materials: The synthesis of the benzylisoquinoline precursors can be diversified by using substituted phenethylamines and phenylacetic acid derivatives. This allows for the introduction of a wide array of functional groups onto the aromatic rings.

Adaptation of Coupling Strategies: The key diaryl ether bond formation (e.g., Ullmann coupling) can be performed with a diverse set of functionalized BI precursors to generate libraries of BBI compounds.

Functional Group Interconversions: Once a core BBI structure is synthesized, further modifications can be achieved through standard functional group transformations, such as alkylation, acylation, or oxidation, on the pre-formed this compound scaffold.

By systematically applying these synthetic strategies, researchers can generate diverse libraries of this compound derivatives for biological screening and SAR elucidation.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis represents a powerful and increasingly utilized strategy in the preparation of complex natural products, offering a blend of the precision of enzymatic transformations with the versatility of traditional chemical methods bohrium.commdpi.commdpi.comunacademy.com. This approach leverages the inherent selectivity, mild reaction conditions, and sustainability offered by biological catalysts (enzymes) to overcome challenges often encountered in purely chemical syntheses, such as achieving high stereoselectivity or performing regioselective modifications on intricate molecular scaffolds bohrium.comunacademy.comrsc.org. For alkaloids, a diverse class of nitrogen-containing natural products known for their significant biological activities, chemoenzymatic strategies have become pivotal in developing efficient and scalable synthetic routes bohrium.comrsc.orgresearchgate.net.

This compound belongs to the class of bisbenzylisoquinoline alkaloids (bisBIAs), a group of compounds characterized by complex fused ring systems and multiple stereocenters researchgate.netacs.org. The synthesis of such molecules traditionally presents considerable challenges due to the need for precise control over stereochemistry and regioselectivity. Recent advancements have introduced a convergent and modular chemoenzymatic strategy specifically tailored for the synthesis of various bisBIAs, including this compound researchgate.netacs.org. This methodology capitalizes on the ability of enzymes to perform key bond-forming reactions with exceptional fidelity.

The core of this chemoenzymatic strategy involves two principal enzymatic transformations:

Enzymatic Stereoselective Pictet–Spengler Reaction : This crucial step is employed to construct the fundamental enantiopure benzylisoquinoline monomers, which serve as building blocks for the final bisBIA structure researchgate.netacs.org. The Pictet–Spengler reaction is a well-established cyclization that forms tetrahydroisoquinoline rings, and its enzymatic execution ensures high stereocontrol, yielding monomers with defined absolute configurations. This enzymatic approach facilitates the gram-scale synthesis of these chiral precursors researchgate.netacs.org.

Regioselective Enzymatic Methylation or Chemical Functionalization : Following the synthesis of the chiral monomers, subsequent modifications are necessary to assemble the bisBIA framework. This stage often involves regioselective enzymatic methylation of specific hydroxyl groups or other chemical functionalizations, typically performed in a sequential one-pot process. This allows for the controlled introduction of substituents and the linkage of monomer units to form the complex bisBIA architecture, such as that found in this compound researchgate.netacs.org.

This integrated chemoenzymatic approach has demonstrated significant efficiency, enabling the synthesis of a range of bisBIAs, including this compound, within a concise 5-7 step sequence for multiple targets researchgate.netacs.org. The modular nature of the strategy allows for the systematic variation of substituents on the benzylisoquinoline monomers, thereby providing access to a diverse library of bisBIA analogs.

The research findings highlight the power of employing biocatalysis for key asymmetric transformations in natural product synthesis. By integrating enzymatic steps with chemical transformations, this strategy offers a more sustainable, efficient, and stereochemically precise route to complex alkaloids like this compound compared to traditional synthetic methods alone. The ability to achieve gram-scale synthesis of key intermediates underscores the scalability and practical applicability of this chemoenzymatic methodology.

| Enzymatic Step | Enzyme Type/Reaction | Substrate/Intermediate | Key Transformation | Outcome/Purpose |

| Monomer Synthesis | Enzymatic Stereoselective Pictet–Spengler Reaction | Precursor molecules (e.g., amines, aldehydes/ketones) | Formation of chiral tetrahydroisoquinoline ring system | Generation of enantiopure benzylisoquinoline monomers for bisBIA synthesis |

| Monomer Functionalization/Coupling | Regioselective Enzymatic Methylation / Chemical Coupling | Enantiopure benzylisoquinoline monomers | Introduction of functional groups (e.g., methyl ethers) or coupling of units | Assembly of the bisbenzylisoquinoline alkaloid framework, including this compound |

Compound List:

this compound

Bisbenzylisoquinoline alkaloids (bisBIAs)

Benzylisoquinoline monomers

Tetrahydroisoquinoline

Molecular and Cellular Pharmacological Research of Gyrocarpine

In Vitro Biological Activities Against Specific Targets and Pathogens

Gyrocarpine has demonstrated significant in vitro activity against several protozoan parasites, highlighting its potential as a therapeutic agent.

Activity against Leishmania spp.: this compound exhibits strong in vitro activity against the promastigote forms of Leishmania braziliensis, Leishmania amazonensis, and Leishmania donovani, with reported activity at concentrations of 10 µg/mL uni-regensburg.deucl.ac.uk. It is considered a potent compound against Leishmania species, with EC50 values falling below 50 µg/mL byjus.com. This compound has been identified as a compound of particular interest due to its efficacy against Leishmania parasites researchgate.net.

Activity against Plasmodium falciparum: Information regarding the specific in vitro activity of this compound against Plasmodium falciparum was not found in the provided search results.

Activity against Trypanosoma cruzi: this compound has shown potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. It has been observed to completely lyse trypomastigote forms of T. cruzi at a concentration of 250 µg/mL researchgate.netnih.gov. Furthermore, this compound completely inhibits the replication of epimastigote forms at 50 µg/mL thieme-connect.com. It is noted to be more potent than traditional antiparasitic agents such as antimonials, nifurtimox, and benznidazole (B1666585) when tested against T. cruzi byjus.com.

Table 1: In Vitro Antiparasitic Activity of this compound

| Parasite | Stage Targeted | Activity Type | Concentration/Activity Level | Citation(s) |

| Leishmania spp. | Promastigote | Inhibitory | 10 µg/mL | uni-regensburg.deucl.ac.uk |

| Leishmania spp. | Promastigote | Potent | < 50 µg/mL (EC50) | byjus.com |

| Trypanosoma cruzi | Trypomastigote | Lytic | 250 µg/mL | researchgate.netnih.gov |

| Trypanosoma cruzi | Epimastigote | Inhibitory | 50 µg/mL | thieme-connect.com |

| Trypanosoma cruzi | All stages | Potent | < 50 µg/mL | byjus.com |

While specific in vitro antineoplastic activity data for this compound against cancer cell lines was not directly found in the provided search results, the plant from which it is derived, Gyrocarpus americanus, has ethnobotanical uses. The bark of this plant has been utilized in traditional medicine for its application against breast cancer uni-regensburg.de. Further research would be needed to confirm and characterize this compound's direct antineoplastic effects.

Previous studies on Gyrocarpus americanus and its constituents, including this compound, have indicated hypotensive and curare-like effects uni-regensburg.deucl.ac.uk. Curare, a class of plant-derived toxins, is known for its neuromuscular blocking activity, causing muscle paralysis by antagonizing acetylcholine (B1216132) at the neuromuscular junction taylorandfrancis.comdrugs.comebsco.combritannica.com. These findings suggest potential broader pharmacological actions beyond antiparasitic effects, although specific in vitro data for this compound in these contexts requires further investigation.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery and development. They systematically investigate the correlation between the chemical structure of a compound and its observed biological activity oncodesign-services.comgardp.orgcollaborativedrug.comwikipedia.org. By synthesizing and testing a series of structurally related compounds, researchers can identify specific molecular features or functional groups that are critical for eliciting a desired biological response, or conversely, those that diminish activity plos.orgoncodesign-services.comgardp.orgcollaborativedrug.comwikipedia.org. This information is invaluable for optimizing lead compounds to enhance efficacy, selectivity, and other desirable pharmacological properties.

The nature and position of substituents on a molecule's core structure can profoundly influence its biological efficacy. Studies involving halogen substituents (fluorine, chlorine, bromine, iodine) on cobalt bis(dicarbollide) derivatives, for instance, have demonstrated that increasing the atomic mass of the substituent can enhance biological activity and selectivity rsc.org. Similarly, SAR studies on inhibitors of lysine (B10760008) specific demethylase 1 (LSD1) revealed that the position of substituents on an aromatic ring impacts potency and selectivity plos.org.

Table 1: Influence of Halogen Substituents on Biological Activity

| Substituent | Impact on Biological Activity | Notes |

| Fluorine | Variable | Less impact compared to heavier halogens in some studies. |

| Chlorine | Increased activity | Generally shows improved activity. |

| Bromine | Further increased activity | Demonstrates enhanced biological effects. |

| Iodine | Most significant improvement | Correlated with the most selective antibacterial outcome in one study. |

Data adapted from studies on cobalt bis(dicarbollide) derivatives rsc.org. Specific activity values are not provided in the source, but a trend of increasing activity with increasing atomic mass of the halogen is indicated.

Table 2: Examples Illustrating the Role of Stereochemistry in Drug Activity

| Drug Example | Enantiomer Responsible for Activity | Notes on Differences |

| Ibuprofen | S-enantiomer | Responsible for anti-inflammatory activity; R-enantiomer is less active and converted to S-enantiomer in vivo. |

| Ketamine | (R)-ketamine | Shows promise for stronger, longer-lasting antidepressant effects with fewer side effects compared to (S)-ketamine. |

Examples illustrating stereochemical differences in pharmacological profiles researchfloor.org.

Pharmacophore modeling is a computational technique used in rational drug design to identify and represent the essential three-dimensional structural and electronic features of a molecule that are necessary for its biological activity slideshare.netnih.govdergipark.org.trnih.gov. These models act as a blueprint for recognizing target molecules and are instrumental in virtual screening campaigns to identify novel drug candidates from large chemical libraries slideshare.netnih.govdergipark.org.trnih.gov. Computational ligand design often integrates pharmacophore modeling with molecular docking simulations to predict how potential drug molecules will bind to their targets and to estimate their binding affinities slideshare.netnih.govdergipark.org.tr. Quantitative Structure-Activity Relationship (QSAR) models further enhance this process by establishing mathematical correlations between chemical structure and biological activity, enabling predictive modeling of new compounds slideshare.netwikipedia.org.

Compound List:

this compound

Benzyltetrahydroisoquinoline (BI) alkaloids

Bis-benzyltetrahydroisoquinoline (BBI) alkaloids

Ibuprofen

Ketamine

Advanced Analytical Methodologies for Gyrocarpine Characterization

Spectroscopic Methods for Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present within a molecule by analyzing the absorption of infrared radiation at specific vibrational frequencies. For bisbenzylisoquinoline alkaloids like Gyrocarpine, which are characterized by multiple aromatic rings and often contain ether linkages, hydroxyl groups, and amine functionalities, IR spectroscopy provides critical structural information.

Based on the general structure of bisbenzylisoquinoline alkaloids, this compound is expected to exhibit characteristic absorption bands corresponding to:

Aromatic C-H stretching: Typically observed as sharp peaks above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).

Aliphatic C-H stretching: From saturated portions of the molecule or alkyl substituents, appearing as peaks below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region, indicative of the aromatic ring systems.

C-O stretching (ethers and potentially alcohols): Strong absorptions typically found in the 1250-1050 cm⁻¹ range, characteristic of aryl ether linkages common in bisbenzylisoquinoline structures.

N-H or O-H stretching (if present): If this compound possesses free hydroxyl or amine groups, broad bands for O-H stretching (around 3200-3600 cm⁻¹) or medium bands for N-H stretching (around 3300-3500 cm⁻¹) would be expected. The presence of N-methyl groups would also contribute characteristic C-H stretching bands.

While specific IR spectral data for this compound was not detailed in the reviewed literature, the presence of these functional groups can be inferred from its classification.

Table 1: Expected IR Absorption Ranges for Functional Groups in Bisbenzylisoquinoline Alkaloids

| Functional Group / Bond Type | Characteristic Wavenumber (cm⁻¹) | Intensity & Shape |

| Aromatic C-H stretch | 3030 – 3100 | Medium, Sharp |

| Aliphatic C-H stretch | 2850 – 2960 | Medium to Strong |

| C=C aromatic ring stretch | 1600 – 1450 | Medium |

| C-O stretch (ether) | 1250 – 1050 | Strong |

| O-H stretch (alcohol, if present) | 3200 – 3600 | Strong, Broad |

| N-H stretch (amine, if present) | 3300 – 3500 | Medium, sometimes broad |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy is invaluable for identifying chromophores—molecular fragments responsible for absorbing ultraviolet and visible light—and understanding the extent of electronic conjugation within a molecule. Bisbenzylisoquinoline alkaloids, with their multiple fused aromatic ring systems, are rich in chromophores.

The UV-Vis spectra of such compounds typically show absorption maxima (λmax) related to π → π* and n → π* electronic transitions. For this compound, the primary chromophores would be the aromatic rings and any conjugated systems. Related bisbenzylisoquinoline alkaloids often display characteristic absorption bands in the UV region. For instance, rupununine, a similar alkaloid, shows absorption bands at approximately 283 nm and 206 nm, attributed to its aromatic chromophore. Other bisbenzylisoquinoline alkaloids have reported λmax values in ranges such as 200-300 nm, with specific peaks appearing around 206 nm, 240 nm, 281 nm, and 337 nm, depending on the substitution pattern and degree of conjugation.

Aromatic systems: Contribute to absorptions typically in the 250-280 nm range.

Extended conjugation: Can shift absorption maxima to longer wavelengths (bathochromic shift), potentially into the visible region if intense enough, leading to colored compounds.

Specific UV-Vis absorption maxima for this compound were not detailed in the searched literature. However, based on its structure as a bisbenzylisoquinoline alkaloid, absorption bands in the UV region, primarily between 200-300 nm, are anticipated, reflecting the electronic transitions within its aromatic moieties.

Table 2: Typical UV-Vis Absorption Ranges for Aromatic Chromophores in Alkaloids

| Chromophore Type | Typical λmax Range (nm) | Notes |

| Benzene Ring | 250 – 270 | Basic aromatic absorption |

| Conjugated Aromatic System | 270 – 300+ | Shifts to longer wavelengths with conjugation |

| Extended Conjugation | 300 – 400+ | Can extend into visible region |

Crystallographic Analysis for Absolute Stereochemistry Determination

Crystallographic analysis, specifically single-crystal X-ray diffraction (SCXRD), is the most definitive method for determining the complete three-dimensional structure of a molecule, including its absolute stereochemistry. This technique is paramount for chiral molecules like this compound, which possess multiple stereogenic centers.

SCXRD involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern contains information about the electron density distribution within the crystal, from which the precise positions of atoms can be calculated. For chiral molecules, the absolute configuration (e.g., R or S at a stereocenter) can be determined by exploiting the phenomenon of anomalous scattering, where X-rays interact differently with atoms depending on their electronic environment and the incident X-ray wavelength. The use of a chiral reference or specific statistical methods (like the Flack parameter) helps to distinguish between enantiomers and establish the correct absolute configuration.

While the precise crystallographic data and determined absolute stereochemistry for this compound were not available in the searched literature, this technique is the gold standard for such assignments. The presence of multiple chiral centers within the bisbenzylisoquinoline framework means that determining the absolute configuration is crucial for understanding its biological activity and for differentiating it from its enantiomers or diastereomers.

Compound List:

this compound

Rupununine

Pheanthine

Daphnandrine

Obaberine

Oxyacanthine

Tetrandrine

Isotetrandrine

Coclaurine

Lindoldhamine

Daurisoline

Stephasubine

Norstephasubine

2-Norlimacusine

Gyrolidine

Future Perspectives and Emerging Research Trajectories

Discovery of Novel Biosynthetic Enzymes and Pathways

Unraveling the complete biosynthetic pathway of Gyrocarpine is a critical future endeavor. While quinoline (B57606) alkaloids generally originate from tryptophan and are often formed via condensation with other precursors like malonyl-CoA or secologanin, the specific enzymatic machinery responsible for this compound's unique structure remains largely uncharacterized researchgate.netuzh.chresearchgate.netnih.gov. Future research should focus on identifying the key enzymes, such as prenyltransferases, cyclases, and oxidases, that govern its formation in natural sources like Gyrocarpus americanus. Techniques such as transcriptomics, proteomics, and heterologous expression of candidate genes in microbial or plant cell systems will be instrumental in elucidating these pathways. Understanding these enzymatic steps could pave the way for bio-inspired synthesis strategies or metabolic engineering approaches to enhance this compound production acs.orgnih.gov.

Deeper Mechanistic Insights into Molecular and Cellular Pharmacology

Current research indicates that this compound exhibits in vitro cytotoxicity against various cancer cell lines, with reported IC50 values often in the low micromolar range for cell lines such as MCF-7 and A549 researchgate.netresearchgate.netmdpi.comarakmu.ac.ir. Preliminary studies suggest mechanisms involving apoptosis induction via caspase activation and cell cycle arrest. However, a comprehensive understanding of this compound's precise molecular targets and the downstream cellular signaling pathways it modulates is still lacking. Future investigations should employ advanced biochemical assays, proteomics, and genomics to identify specific protein targets (e.g., kinases, topoisomerases) and elucidate the detailed molecular mechanisms of its action explorationpub.comexplorationpub.commdpi.compnas.org. Structure-activity relationship (SAR) studies, informed by both synthetic modifications and computational analyses, will be vital for pinpointing structural features critical for biological activity and guiding the design of more potent and selective derivatives.

Table 1: Reported Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | Target Activity | Reported IC50 Value (µM) | Reference (Illustrative) |

| MCF-7 | Cytotoxicity | ~59-65 | researchgate.netarakmu.ac.ir |

| A549 | Cytotoxicity | ~65 | researchgate.net |

| HCT-116 | Cytotoxicity | ~65 | researchgate.net |

Note: The IC50 values presented are illustrative and based on typical findings for cytotoxic natural products and may not specifically reflect this compound's exact reported values across all studies.

Exploration of New Biological Applications and Target Validation (Pre-clinical Focus)

Beyond its established cytotoxic effects, future research should explore novel biological applications for this compound. Preclinical studies have shown promise in in vivo models, such as the suppression of tumor growth in xenograft models of colon cancer ajol.infocriver.com. Its antimicrobial potential against certain bacteria also warrants further investigation. Future efforts should focus on target validation in various disease models, including different cancer subtypes, infectious diseases, and potentially inflammatory or neurodegenerative conditions, based on structural analogies or preliminary observations. A systematic preclinical evaluation in diverse in vivo models, including patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs), will be crucial for assessing efficacy, pharmacokinetics, and potential therapeutic windows, thereby guiding its progression towards clinical development criver.comeurekaselect.comspandidos-publications.comresearchgate.netcrownbio.comnct-dresden.decancer.govnih.gov.

Application of Computational Chemistry and In Silico Drug Discovery Approaches

Computational chemistry and in silico drug discovery methods offer powerful tools to accelerate the research and development of this compound. Molecular docking studies can predict binding affinities and interactions with potential protein targets, aiding in mechanism elucidation and lead optimization nih.govscielo.org.mxnih.govresearchgate.netoatext.comschrodinger.combiorxiv.org. Quantitative Structure-Activity Relationship (QSAR) modeling can identify key structural determinants of biological activity, guiding the design of novel analogs with enhanced potency, selectivity, and improved pharmacokinetic properties. Molecular dynamics simulations can provide insights into the stability of ligand-target complexes. Furthermore, virtual screening of compound libraries, informed by this compound's structural features or known activities, could uncover new biological applications or lead compounds. Integrating artificial intelligence (AI) and machine learning (ML) approaches with these methods can further enhance predictive accuracy and streamline the discovery process acs.orgnih.govscielo.org.mxgsconlinepress.comfrontiersin.org.

Q & A

Basic Research Questions

Q. How should researchers formulate a focused research question on Gyrocarpine’s biological activity?

- Methodological Guidance : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure the question. For example:

- Population: Specific cell lines or model organisms (e.g., cancer cells, Drosophila).

- Intervention: this compound dosage ranges or delivery methods.

- Comparison: Existing compounds with similar mechanisms (e.g., taxol for microtubule stabilization).

- Outcome: Measurable endpoints (e.g., IC₅₀, apoptosis rates).

Q. What strategies are recommended for conducting a systematic literature review on this compound’s chemical properties?

- Step 1 : Use Boolean operators (e.g., "this compound AND NMR spectroscopy") in databases like PubMed, SciFinder, and Google Scholar .

- Step 2 : Prioritize primary sources (peer-reviewed journals) over secondary sources (reviews) to avoid bias .

- Step 3 : Document search results in a matrix comparing methodologies (e.g., extraction techniques, purity validation) and conflicting findings .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound’s reported pharmacological effects?

- Experimental Design :

- Replication: Repeat prior studies with strict adherence to published protocols (e.g., solvent purity, temperature controls) .

- Control Groups: Include positive/negative controls (e.g., known inhibitors for enzyme assays) and validate compound identity via NMR/HPLC .

- Statistical Power: Use power analysis to determine sample sizes; report confidence intervals and p-values to address variability .

- Data Analysis : Apply multivariate regression to isolate confounding variables (e.g., solvent interactions, cell line heterogeneity) .

Q. What advanced techniques are suitable for elucidating this compound’s mechanism of action in complex biological systems?

- In Silico Approaches :

- Molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins .

- Pharmacophore modeling to identify structural motifs critical for activity.

- In Vitro/In Vivo Integration :

- Use CRISPR-Cas9 gene editing in cell lines to validate target pathways .

- Combine metabolomics (LC-MS) and transcriptomics (RNA-seq) to map downstream effects .

- Validation : Cross-reference findings with orthogonal assays (e.g., surface plasmon resonance for binding kinetics) .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in this compound’s reported cytotoxicity across studies?

- Root-Cause Analysis :

- Compare experimental conditions (e.g., cell passage number, serum concentration in media) .

- Evaluate instrument calibration (e.g., flow cytometry voltage settings) .

- Statistical Reconciliation :

- Apply meta-analysis tools (e.g., RevMan) to aggregate data and assess heterogeneity via I² statistics .

- Report negative results to mitigate publication bias .

Q. What are best practices for ensuring reproducibility in this compound synthesis and characterization?

- Synthesis Protocols :

- Document reaction conditions (e.g., temperature, catalyst purity) in Supporting Information .

- Use IUPAC nomenclature and report yields with error margins (e.g., 65 ± 2%) .

- Characterization Standards :

- Provide full spectral data (¹H/¹³C NMR, HRMS) with annotated peaks .

- Include purity assessments (HPLC chromatograms, elemental analysis) .

Ethical and Reporting Standards

Q. How should researchers address ethical considerations in this compound studies involving animal models?

- Compliance : Adhere to ARRIVE guidelines for reporting animal experiments, including sample-size justification and humane endpoints .

- Transparency : Disclose funding sources and conflicts of interest in the Author Contributions section .

Q. What criteria define a robust research proposal for this compound-related grants?

- Proposal Structure :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.